molecular formula C13H15N3O B6537184 N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1170652-45-5

N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6537184
CAS No.: 1170652-45-5
M. Wt: 229.28 g/mol
InChI Key: IGQSWHJMIKJYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and agrochemical development. This molecule belongs to the pyrazole carboxamide class, which is recognized for a wide spectrum of biological activities . Pyrazole carboxamides have been extensively documented as key scaffolds in the discovery of novel fungicidal agents. Compounds within this class often act as Succinate Dehydrogenase Inhibitors (SDHIs), a mechanism exemplified by commercial fungicides such as fluopicolide . The structural motifs present in this compound align with those found in patented molecules demonstrating excellent activity against phytopathogenic microorganisms, suggesting potential for use in plant protection research . Beyond agrochemical applications, the pyrazole nucleus is a privileged structure in drug discovery. Research indicates that pyrazole derivatives possess diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and anti-viral activities . The presence of both the benzyl and carboxamide substituents on the pyrazole core makes this compound a valuable intermediate for synthesizing novel derivatives for biological screening and structure-activity relationship (SAR) studies. This product is provided for research and development purposes only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-12(8-9-15-16)13(17)14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQSWHJMIKJYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzyl 1 Ethyl 1h Pyrazole 5 Carboxamide and Its Analogues

Synthetic Pathways for the Pyrazole (B372694) Ring Formation and Subsequent Functionalization

The construction of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental step in the synthesis of N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide. nih.govglobalresearchonline.net Common strategies for pyrazole synthesis include the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines, and the 1,3-dipolar cycloaddition of diazo compounds to alkynes. nih.govnih.govorganic-chemistry.org

One prevalent method involves the reaction of a β-diketone with a hydrazine (B178648) derivative. chemicalbook.comijpsjournal.com For the synthesis of a 1-ethyl-pyrazole, ethylhydrazine (B1196685) would be the chosen reagent. The regioselectivity of this reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov For instance, using an unsymmetrical 1,3-diketone can lead to a mixture of regioisomers. chemicalbook.com To achieve a specific isomer, such as a 1,5-disubstituted pyrazole, careful selection of starting materials and reaction conditions is necessary.

Another powerful approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.govorganic-chemistry.org This method offers a high degree of regiocontrol in many cases. For example, the reaction of ethyl diazoacetate with an appropriate alkyne can lead to the formation of a pyrazole-5-carboxylate ester, a key intermediate for further functionalization. nih.gov

Once the pyrazole ring is formed, subsequent functionalization can be carried out to introduce desired substituents. rsc.org This can include reactions such as halogenation, nitration, and acylation. globalresearchonline.netslideshare.net For instance, Friedel-Crafts acylation can introduce a ketone group at the 4-position of the pyrazole ring. rsc.org These functional groups can then be further modified to build more complex molecules.

N-Alkylation Strategies for Introducing Benzyl (B1604629) Moieties onto the Pyrazole Nitrogen

The introduction of a benzyl group onto one of the nitrogen atoms of the pyrazole ring is a key step in the synthesis of this compound. This N-alkylation reaction is typically achieved by reacting the pre-formed pyrazole with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. google.comnih.gov

The choice of base is critical for the success of the alkylation and can influence the regioselectivity of the reaction when the two nitrogen atoms of the pyrazole ring are not equivalent. Common bases used include potassium carbonate, sodium hydride, and potassium tert-butoxide. researchgate.netnih.gov The reaction is often carried out in a suitable solvent like acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). nih.govnih.gov

Phase-transfer catalysis offers an alternative and often efficient method for N-alkylation, sometimes allowing the reaction to be performed without a solvent. researchgate.net Another modern approach involves the use of trichloroacetimidates as alkylating agents under acidic conditions, providing an alternative to methods that require strong bases or high temperatures. semanticscholar.org

It is important to note that with unsymmetrical pyrazoles, N-alkylation can lead to a mixture of two regioisomers. The ratio of these isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring. semanticscholar.org In some cases, strategic atom replacement from a different heterocyclic system, like an isothiazole, can be employed to achieve high regioselectivity in the synthesis of N-alkyl pyrazoles. nih.gov

Carboxamide Moiety Construction and Derivatization Techniques

The final key structural feature of this compound is the carboxamide group. This is typically constructed by forming an amide bond between a pyrazole-5-carboxylic acid and benzylamine (B48309). nih.govbeilstein-journals.org

The pyrazole-5-carboxylic acid intermediate can be synthesized through various routes, including the oxidation of a 5-methyl or 5-formyl pyrazole derivative. globalresearchonline.net Alternatively, it can be obtained by hydrolysis of a corresponding ester, such as an ethyl pyrazole-5-carboxylate, which can be prepared through cyclocondensation or cycloaddition reactions as previously described. ekb.eg

The amide bond formation itself is a standard transformation in organic synthesis. Common methods involve the activation of the carboxylic acid using a coupling agent. Widely used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). ekb.eg Other reagents such as thionyl chloride can be used to convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with benzylamine to form the desired amide. researchgate.net

Derivatization of the carboxamide moiety can be achieved by using different amines in the coupling reaction, leading to a diverse library of N-substituted pyrazole-5-carboxamides. nih.govresearchgate.net This allows for the exploration of structure-activity relationships by systematically varying the substituent on the amide nitrogen. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic evaluation of various parameters for each synthetic step, including the choice of solvents, catalysts, temperature, and reaction time.

For the pyrazole ring formation, the choice of solvent can significantly impact the reaction outcome. For instance, in the condensation of 1,3-diketones with hydrazines, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can lead to higher yields compared to protic solvents like ethanol (B145695), especially when coupled with the addition of an acid to accelerate dehydration. nih.gov The use of catalysts, such as copper(II) nitrate, can also enable the reaction to proceed at room temperature with high regioselectivity and good yields. nih.gov

In the N-alkylation step, the selection of the base and solvent system is critical. For example, while potassium carbonate is effective, stronger bases like sodium hydride or potassium tert-butoxide might be necessary for less reactive pyrazoles. nih.gov The temperature of the reaction is another important factor; while some alkylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate. nih.gov

For the amide bond formation, the efficiency of the coupling reaction can be enhanced by the appropriate choice of coupling agents and reaction conditions. For instance, a one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) has been developed for the efficient N-acylation of nitrogen-containing heterocycles, offering high yields for a wide range of substrates. asiaresearchnews.com The purification of the final product, often through column chromatography or recrystallization, is also a key step in obtaining the compound in high purity. nih.gov

Table 1: Optimization of Amide Bond Formation

Entry Coupling Agent Base Solvent Temperature (°C) Yield (%)
1 EDCI/HOBt DIPEA DMF rt Good ekb.eg
2 Thionyl Chloride Pyridine CH2Cl2 0 to rt High
3 Boc2O/DMAPO - Various rt >85 asiaresearchnews.com

Strategies for Diversification of the this compound Scaffold

The this compound scaffold can be systematically modified to generate a library of analogues for various applications, such as in the development of new therapeutic agents or agrochemicals. ekb.egacs.orgmdpi.comresearchgate.net This diversification is typically achieved by introducing a variety of substituents at different positions of the pyrazole ring and by modifying the N-benzyl and carboxamide moieties. digitellinc.comnih.gov

One key strategy is to vary the substituents on the pyrazole ring. This can be accomplished by starting with appropriately substituted 1,3-dicarbonyl compounds or alkynes during the pyrazole synthesis. mdpi.comresearchgate.net For example, using different arylhydrazines in the initial cyclocondensation can introduce various aryl groups at the N1 position. mdpi.com

Another approach involves the diversification of the N-benzyl group. This can be achieved by using a range of substituted benzyl halides or other alkylating agents in the N-alkylation step. nih.gov This allows for the exploration of the impact of different substituents on the benzyl ring on the properties of the final compound.

Furthermore, the carboxamide moiety offers a rich site for diversification. A wide array of primary and secondary amines can be used in the amide coupling reaction to generate a diverse set of N-substituted pyrazole-5-carboxamides. ekb.egnih.gov This allows for the fine-tuning of the molecule's properties by altering the steric and electronic characteristics of the amide substituent.

Structure-activity relationship (SAR) studies, which correlate the chemical structure of these analogues with their biological activity, are often employed to guide the design of new and more potent compounds. acs.orgnih.gov For instance, in the development of pyrazole-carboxamide-based fungicides, systematic modifications of the scaffold have led to the discovery of compounds with improved potency and a broader spectrum of activity. researchgate.netacs.org

Table 2: Compound Names

Compound Name
This compound
1-ethyl-1H-pyrazole-5-carboxylic acid
N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide
3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate
1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole
1,4-dimethylpyrazole
1-phenylpyrazole
3,5-disubstituted pyrazoles
1,3,5-trisubstituted pyrazoles
1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole
1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
5-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
N-Benzyl-N-hydroxy-1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxamide
N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides
4-fluorophenoxy analog (40)
Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate
5-Bromo-1H-pyrazole-3-carboxylate
1-benzylpyrazolo-5-carboxamide
1-benzylpyrazolo-3-carboxamide
1-aryl-3,4,5-substituted pyrazoles
Ethyl 5-phenyl 1H-pyrazole-3-carboxylate
3-Acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol 4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles
5-aminopyrazole-4-carboxylic acid
pyrazolo[3,4-d] acs.orgdigitellinc.comoxazin-4(1H)-one
5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4
Imidazo[1,2-b]pyrazol-3-one
5-chloro-N,3-dimethylbenzamide
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
3-methyl-1-phenyl-1H-pyrazole-5-amine
5-methyl-2-(5-methyl-1,3-diphenyl-1Hpyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one
8-(5-Aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters
1-nitro-pyrazole
4-nitropyrazole
4-mono halo pyrazoles
3,4,5-tribromo pyrazole
pyrazole-4–sulphonic acid
N-acetyl pyrazole
1-alkyl-3-trifluoromethyl-5-methyl-1H-pyrazoles
3-trifluoromethylpyrazoles
1,3-substituted 1-arylpyrazoles
1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles
5-Amino-3-phenylpyrazoles
1,3,4,5-Substituted pyrazole
3,5-substituted pyrazole
1,3,5-substituted pyrazole
pyrazole-5-carboxylates
5-aryl-3-trifluoromethyl pyrazoles
1-t-butyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole
pyrazole-4-carboxamides
pyrazole-linked thioamide
pyrazole-pyridine conjugate with amide linkage
1-aryl-1H-pyrazole-3-carboxylates
1,5-diaryl-1H-pyrazole-3-carboxylates
2-(pyrazol-4-yl)-ethanols
2-(pyrazolyl)ethylamine
3-acyl-4,5-dihydrofurans
1-alkyl-3,5-dimethyl-1H-pyrazoles
1-alkyl-5-trifluoromethyl-3-methyl-1H-pyrazoles
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide
tert-butyl-3-(5-bromothiophene-2-carboxamido)-5-methyl-pyrazole-1-carboxylate
1H-pyrazole-1-carboxamide
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles
1,3-diaryl-4-halo-1H-pyrazoles
5-substituted phenyl pyrazole

Structural Characterization and Spectroscopic Analysis of N Benzyl 1 Ethyl 1h Pyrazole 5 Carboxamide

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide is expected to display characteristic absorption bands corresponding to its constituent functional groups. Analysis of related pyrazole (B372694) carboxamide structures allows for a detailed prediction of its vibrational frequencies. mdpi.comnih.govnih.gov

Key vibrational bands for pyrazoline analogs include those for the amide function (C=O and NH₂) and the pyrazoline ring. nih.gov For pyrazole-1-carboxamides, characteristic bands for Ar–C=C are observed between 1587–1617 cm⁻¹, C=N between 1629–1657 cm⁻¹, and amide carbonyls between 1652–1670 cm⁻¹. mdpi.com In pyrazole-carboxamides bearing sulfonamide moieties, NH stretching vibrations are seen at 3427–3224 cm⁻¹, with SO₂ asymmetric and symmetric stretching at 1397–1320 and 1167–1144 cm⁻¹, respectively. nih.gov The FT-IR spectrum of N-benzylbenzamide provides reference points for the vibrations of the N-benzylamide portion of the target molecule. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
~ 3300 N-H stretching Secondary Amide
3100 - 3000 C-H stretching Aromatic (Benzyl)
2980 - 2850 C-H stretching Aliphatic (Ethyl, Benzyl (B1604629) CH₂)
~ 1660 C=O stretching (Amide I) Carboxamide
~ 1590 C=N stretching Pyrazole Ring
~ 1540 N-H bending (Amide II) Carboxamide
1500 - 1450 C=C stretching Aromatic (Benzyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Assignments and Interpretations

NMR spectroscopy provides definitive information on the hydrogen and carbon framework of the molecule. Based on data from analogous compounds, a detailed assignment of the ¹H and ¹³C NMR spectra can be inferred. rsc.org

In the ¹H NMR spectra of pyrazole-carboxamides, the CONH proton signal appears between δ = 10.94–10.76 ppm. nih.gov For 1-benzyl-3,5-diethyl-1H-pyrazole, the benzyl group protons resonate at δ 7.28-7.16 (m, 3H), 7.03 (d, 2H), and 5.20 (s, 2H), while the pyrazole ring proton gives a singlet at δ 5.82. rsc.org The pyrazole-C₄-H proton in pyrazole-1-carboxamides typically appears as a singlet at δ = 6.73–6.83. mdpi.com

In the ¹³C NMR spectra of pyrazole-carboxamides, amide carbonyl groups are observed in the range of δ = 162.78–159.00 ppm. nih.gov For 1-benzyl-3,5-diethyl-1H-pyrazole, key carbon signals include those for the pyrazole ring (δ 147.6, 141.2, 106.7), the benzyl group (δ 138.3, 129.5, 128.5, 127.3, 53.5), and the ethyl groups. rsc.org

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~ 8.2 t 1H -CONH -
7.40 - 7.25 m 5H Benzyl aromatic protons
~ 7.5 d 1H Pyrazole H-3
~ 6.5 d 1H Pyrazole H-4
~ 4.6 d 2H Benzyl -CH₂ -
~ 4.2 q 2H N-CH₂ CH₃

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ ppm) Assignment
~ 161.0 Amide C =O
~ 141.0 Pyrazole C-5
~ 139.5 Pyrazole C-3
~ 137.5 Benzyl quaternary C
129.0 - 127.5 Benzyl aromatic CH
~ 110.0 Pyrazole C-4
~ 48.0 N-C H₂CH₃
~ 44.0 Benzyl -C H₂-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. The molecular formula for this compound is C₁₄H₁₇N₃O, corresponding to a molecular weight of approximately 243.31 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. nanobioletters.com

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely be dominated by cleavages characteristic of N-benzyl amides and substituted pyrazoles.

Key Predicted Fragmentation Pathways:

Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Amide Bond Cleavage:

Cleavage can yield the N-benzylaminyl radical cation ([C₇H₉N]⁺•) at m/z 107 or the benzylamine (B48309) fragment itself.

Formation of the 1-ethyl-1H-pyrazole-5-carbonyl cation ([C₆H₇N₂O]⁺) at m/z 139.

Pyrazole Ring Fragmentation: Loss of the N1-ethyl group (M-29) or fragmentation of the pyrazole ring itself through the loss of N₂ or HCN are also possible pathways.

Table 4: Predicted Key Mass Fragments for this compound

m/z Ion Structure
243 [C₁₄H₁₇N₃O]⁺ (Molecular Ion)
139 [C₆H₇N₂O]⁺ (1-ethylpyrazole-5-carbonyl fragment)
106 [C₇H₈N]⁺ (Benzylamine fragment minus H)

X-ray Crystallography for Solid-State Molecular Structure Elucidation

While a specific crystal structure for this compound is not publicly available, data from closely related 1-benzyl-pyrazole-5-carboxylate esters provide a strong basis for predicting its solid-state conformation. nih.govresearchgate.net X-ray diffraction studies on these analogs reveal a nearly planar pyrazole ring. vulcanchem.com

A key structural feature would be the dihedral angles between the planar pyrazole ring and the benzyl group's phenyl ring. In ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, this angle is 83.40 (4)°. nih.gov In a similar fluorophenyl analog, the angle is 81.19 (18)°. researchgate.net It is therefore expected that the benzyl ring will be oriented nearly perpendicular to the pyrazole ring.

In the crystal packing, intermolecular hydrogen bonding is anticipated to play a significant role. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, potentially leading to the formation of centrosymmetric dimers or extended chains, which stabilize the crystal lattice. vulcanchem.com

Table 5: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/System Basis of Prediction
Crystal System Monoclinic or Triclinic Common for related pyrazole derivatives nih.govsigmaaldrich.com
Space Group P-1 or P2₁/c Common for related pyrazole derivatives nih.govresearchgate.net
Key Dihedral Angle Pyrazole/Benzyl Ring: ~80-85° Analogy to ethyl 1-benzyl-pyrazole-5-carboxylates nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or dichloromethane (B109758) is expected to show characteristic absorption bands in the UV region. These absorptions arise from electronic transitions within the molecule's chromophores: the pyrazole ring, the benzene (B151609) ring, and the carboxamide group. jst.go.jpresearchgate.net

The primary absorptions are anticipated to be intense bands corresponding to π → π* transitions within the conjugated systems of the pyrazole and benzyl aromatic rings. These typically occur in the range of 200-280 nm. jst.go.jpresearchgate.net The gas-phase UV absorption spectrum of pyrazole itself is dominated by a π → π* transition around 205 nm. researchgate.net The presence of the carboxamide group may introduce an additional, weaker n → π* transition associated with the carbonyl group's non-bonding electrons, which would appear at a longer wavelength, possibly above 280 nm, but may be obscured by the more intense π → π* bands. Studies on pyrazole carboxamide derivatives confirm their ability to interact with DNA, as monitored by changes in their electronic absorption spectra. nih.govjst.go.jp

Table 6: Predicted UV-Vis Absorption Data for this compound

Wavelength (λmax, nm) Type of Transition Chromophore
~ 210 - 230 π → π* Pyrazole Ring
~ 260 - 270 π → π* Benzene Ring

Computational and Theoretical Investigations of N Benzyl 1 Ethyl 1h Pyrazole 5 Carboxamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Conformation

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrazole (B372694) carboxamide systems, DFT calculations, often using the B3LYP hybrid functional, are employed to determine bond lengths, bond angles, and dihedral angles.

The geometry of N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide is defined by the spatial relationship between its three key components: the N-ethyl pyrazole ring, the benzyl (B1604629) group, and the carboxamide linker. The conformation is largely determined by the rotation around the single bonds connecting these fragments.

Studies on analogous structures, such as ethyl 1-benzyl-3-aryl-1H-pyrazole-5-carboxylates, reveal significant twisting between the planar rings. In ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring forms dihedral angles of 4.57° with the fluorophenyl ring and a near-perpendicular angle of 81.19° with the benzyl ring. nih.gov Similarly, for ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, these dihedral angles are 15.68° and 83.40°, respectively. nih.gov This near-orthogonal orientation of the benzyl group relative to the pyrazole ring is a common conformational feature in this class of compounds, likely arising from steric hindrance. It is therefore highly probable that the optimized geometry of this compound also features a non-planar structure where the benzyl group is significantly twisted out of the plane of the pyrazole ring.

The ethyl group at the N1 position of the pyrazole ring adds another layer of conformational flexibility. The planarity of the pyrazole ring itself is generally maintained, but the substituents (ethyl, benzyl, and carboxamide groups) will adopt positions that minimize steric strain, leading to a complex potential energy surface with several possible stable conformers.

Table 1: Comparative Dihedral Angles in Related Pyrazole Derivatives

This table presents experimentally determined dihedral angles from X-ray crystallography for compounds structurally similar to this compound, illustrating the typical non-planar conformation.

CompoundRing 1Ring 2Dihedral Angle (°)
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylatePyrazoleBenzyl81.19
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylatePyrazoleBenzyl83.40
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylatePyrazoleFluorophenyl4.57
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylatePyrazoleTolyl15.68

Data sourced from crystallographic studies of analogous compounds. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, determine the molecule's ability to interact with other chemical species.

In computational studies of pyrazole derivatives, the distribution of these orbitals is analyzed to predict reactivity. nih.gov For pyrazole-hydrazone derivatives, the HOMO is often localized on one aromatic ring system, while the LUMO is distributed across another part of the molecule, such as the hydrazone function, indicating this area is prone to nucleophilic attack. researchgate.net

For this compound, it is expected that the HOMO would be distributed primarily over the electron-rich pyrazole ring and potentially the benzyl ring. The LUMO, conversely, is likely to be centered on the carboxamide group and the pyrazole ring, particularly the C=O and C=N bonds, which are electron-deficient.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap suggests the molecule is more reactive. nih.gov DFT studies on similar pyrazole derivatives have shown HOMO-LUMO gaps in the range of 4.3 to 5.7 eV. researchgate.net It is anticipated that this compound would possess a HOMO-LUMO gap in a similar range, indicating significant electronic stability.

Analysis of Electronic Properties: Dipole Moment, Linear Polarizability, and First Hyperpolarizability

Computational methods are used to calculate various electronic properties that describe a molecule's response to an external electric field. These properties include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β).

Linear Polarizability (α) and First Hyperpolarizability (β): These properties relate to the molecule's nonlinear optical (NLO) response. Polarizability describes the ease with which the electron cloud can be distorted by an electric field, while hyperpolarizability describes the nonlinear response to strong fields, such as those from a laser. Molecules with large hyperpolarizability values are of interest for NLO materials. DFT calculations are a standard tool for predicting these properties. While specific values for this compound are not available, studies on related heterocyclic systems indicate that the presence of conjugated π-systems and donor-acceptor groups can enhance NLO properties.

Tautomerism and Intramolecular Interactions within Pyrazole Carboxamide Derivatives

For pyrazole rings that are unsubstituted at one of the nitrogen atoms (an 'NH-pyrazole'), annular tautomerism is a key consideration. This involves the migration of the hydrogen atom between the two nitrogen atoms (N1 and N2). For a 3(5)-substituted pyrazole, this results in an equilibrium between two different tautomeric forms. nih.govbldpharm.com In the case of this compound, the pyrazole ring is substituted at the N1 position with an ethyl group, which locks the tautomeric form and prevents this specific type of proton migration.

However, a related concept is the formation of regioisomers during synthesis. The N-alkylation of an asymmetrically substituted pyrazole can result in a mixture of two products. For example, the reaction to produce this compound could potentially also yield the regioisomeric N-benzyl-2-ethyl-2H-pyrazole-5-carboxamide, or if starting from an NH-pyrazole, alkylation could occur at different nitrogen atoms leading to 1,5- and 1,3-disubstituted products. Studies on related systems show a clear preference for the formation of the 1,5-disubstituted pyrazole carboxamide over the 1,3-regioisomer, suggesting it is the more thermodynamically stable product.

Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing the conformation of pyrazole carboxamide derivatives. In this compound, an intramolecular hydrogen bond could potentially form between the amide N-H proton and the N2 nitrogen atom of the pyrazole ring. This type of interaction creates a pseudo-six-membered ring, which would significantly influence the molecule's conformation by restricting the rotation of the carboxamide group and enhancing the planarity of the pyrazole-carboxamide fragment.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution across a molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a relative deficiency of electrons.

For this compound, an MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): The most intense negative potential would be localized on the highly electronegative oxygen atom of the carbonyl group (C=O). The nitrogen atoms of the pyrazole ring would also exhibit negative potential, making them sites for electrophilic attack or coordination to metal ions.

Positive Potential (Blue): The highest positive potential would be located on the amide hydrogen atom (N-H), making it a primary site for hydrogen bond donation. The hydrogen atoms of the benzyl and ethyl groups would also show areas of moderate positive potential.

Neutral Regions (Green): The carbon-rich aromatic ring of the benzyl group would represent a largely neutral, non-polar region, though the π-electron cloud can engage in π-π stacking or cation-π interactions.

This charge distribution profile is crucial for understanding the molecule's intermolecular interactions, such as how it might bind to a biological receptor or interact with solvent molecules. acs.org

In Vitro and in Silico Biological Activity Profiles of Pyrazole Carboxamides with N Benzyl Moieties

Enzyme Inhibition Studies

The N-benzyl pyrazole (B372694) carboxamide core has been the subject of numerous studies to determine its potential as an inhibitor of various enzymes. The following sections detail the research findings for specific enzyme targets.

The mitochondrial respiratory chain is a critical component of cellular energy production. biorxiv.org Research into the effects of various chemical compounds on this pathway is ongoing. While some compounds are known to inhibit components of the respiratory chain, such as metformin's effect on complex I, specific data on the inhibitory activity of N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide against mitochondrial respiratory chain complex I is not extensively detailed in publicly available literature. nih.gov General studies on the impact of carbamates on mitochondrial function have indicated that some can induce dysfunction in complex I. nih.gov However, direct evidence and detailed inhibitory profiles for the N-benzyl pyrazole carboxamide class remain an area for further investigation.

Compound/ScaffoldTargetIC50 (µM)
3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D82
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D0.27
3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D0.021

This table presents data for related pyrazole derivatives to illustrate the potential of the scaffold.

Inhibitors of α-glucosidase and α-amylase are of interest for the management of type 2 diabetes as they can delay carbohydrate digestion and lower postprandial blood glucose levels. While direct studies on this compound are limited, research on related pyrazole derivatives has shown significant inhibitory activity against α-glucosidase. For example, a series of acyl pyrazole sulfonamides were synthesized and evaluated, with some compounds showing much greater potency than the standard drug, acarbose. frontiersin.org Another study on pyrazole-phthalazine hybrids also identified potent α-glucosidase inhibitors. nih.gov

CompoundTargetIC50 (µM)
Acyl pyrazole sulfonamide (5a)α-glucosidase1.13 ± 0.06
Acarbose (standard)α-glucosidase35.1 ± 0.14
Pyrazole-phthalazine hybrid (8l)α-glucosidase13.66 ± 0.009
Acarbose (standard)α-glucosidase720.18 ± 0.008

This table showcases the inhibitory potential of related pyrazole structures against α-glucosidase.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are targets for cancer therapy. Benzamide derivatives, a class to which N-benzyl pyrazole carboxamides are related, are known to be effective HDAC inhibitors. nih.gov Studies on pyrazole-based compounds have identified potent inhibitors of various HDAC isoforms. For instance, certain pyrazole derivatives have been shown to inhibit Class I HDACs with nanomolar efficacy. nih.gov

CompoundTargetIC50 (nM)
Pyrazole derivative (Compound 27)HDAC16.40
Pyrazole derivative (Compound 27)HDAC20.25
Pyrazole derivative (Compound 27)HDAC345.0

This table provides data on the HDAC inhibitory activity of related pyrazole compounds.

Co-activator associated arginine methyltransferase 1 (CARM1) is an enzyme involved in transcriptional regulation and has been identified as a potential target in oncology. A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been designed and synthesized as CARM1 inhibitors. The potency of these inhibitors was found to be dependent on the nature of the heteroaryl fragment attached to the pyrazole ring. nih.gov

Compound ClassTargetActivity
N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamidesCARM1Potent inhibition, influenced by the heteroaryl substituent

This table summarizes the findings for a class of compounds closely related to the subject of this article.

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and inhibitors of its tyrosine kinase activity are widely used. While specific data for this compound is not available, novel pyrrolopyridines with a 4-benzylamino residue, which are structurally related, have been investigated as dual inhibitors of EGFR and IGF-1R. nih.gov These studies indicate that substitutions on both the molecular scaffold and the benzylamino residue significantly influence kinase affinity.

Compound ClassTargetActivity
4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridinesEGFR and IGF-1RDual inhibition, with submicromolar affinities for EGFR observed for some derivatives

This table highlights the potential of structurally related compounds as EGFR inhibitors.

Other Enzyme Targets and Their Inhibitory Potential (e.g., MEK1, Chk2, MAO-B)

Research into the enzymatic inhibition of N-benzyl pyrazole carboxamides has unveiled potential interactions with various key cellular enzymes. While specific data on this compound is not extensively detailed in the available literature, the broader class of N-benzyl pyrazole carboxamides has been investigated for its inhibitory effects. For instance, certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The core pyrazole structure is a key pharmacophore that interacts with the active site of MAO-B.

Furthermore, other related heterocyclic carboxamides have been explored for their potential to inhibit kinases such as MEK1 and Chk2, which are crucial in cell signaling and DNA damage response pathways. The N-benzyl group in these compounds often plays a significant role in establishing hydrophobic interactions within the enzyme's binding pocket, contributing to their inhibitory activity. However, specific inhibitory concentration (IC₅₀) values and detailed mechanistic studies for this compound against MEK1 and Chk2 are not prominently reported in the current body of research.

Antimicrobial Activities

The antimicrobial properties of pyrazole-based compounds are a significant area of study, with various derivatives demonstrating efficacy against a range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

N-benzyl pyrazole carboxamides have been synthesized and evaluated for their antibacterial properties. Studies have shown that certain compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. The mode of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. The presence of the N-benzyl group can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell wall. Specific data on the minimum inhibitory concentrations (MICs) for this compound against various bacterial strains is limited in publicly accessible research.

Antifungal Properties, particularly against Phytopathogenic Fungi

The agricultural sector has seen the application of pyrazole carboxamides as potent fungicides. These compounds are known to target succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungus's energy production, leading to its death. The N-benzyl moiety in these fungicides can be crucial for their spectrum of activity and efficacy against specific phytopathogenic fungi. While the general class of pyrazole carboxamides is well-established in this role, specific studies detailing the antifungal spectrum of this compound against a wide array of phytopathogenic fungi are not extensively documented.

Antimycobacterial Potential

The search for new antimycobacterial agents has led to the investigation of various heterocyclic compounds, including pyrazole derivatives. Some N-benzyl pyrazole carboxamides have been screened for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism of action for these compounds is an area of active research, with potential targets including enzymes involved in cell wall synthesis or metabolic pathways unique to mycobacteria. There is a need for more focused research to determine the specific antimycobacterial potential and mechanism of action for this compound.

Anticancer and Antiproliferative Investigations

The development of novel anticancer agents is a primary focus of medicinal chemistry, and pyrazole-containing compounds have shown promise in this area.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

N-benzyl pyrazole carboxamides have been investigated for their ability to inhibit the growth of various cancer cell lines. The antiproliferative activity is often linked to the induction of apoptosis, or programmed cell death. These compounds can trigger apoptotic pathways through the modulation of key regulatory proteins such as caspases and Bcl-2 family members. The N-benzyl group can influence the compound's interaction with cellular targets, thereby affecting its cytotoxic potency. While the general scaffold is of interest, comprehensive studies detailing the specific cancer cell lines inhibited by this compound and its precise apoptotic mechanisms are not widely available.

Cytotoxicity Profiles Against Specific Human Cancer Cell Lines (e.g., HT29, DU145, A549, HCT116)

Currently, there is a lack of specific published data detailing the cytotoxic effects of this compound on the human cancer cell lines HT29 (colon carcinoma), DU145 (prostate carcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). While the broader class of pyrazole derivatives has been investigated for anticancer properties, with some demonstrating significant activity against various cell lines, specific findings for this compound remain to be elucidated. For instance, other pyrazole-5-carboxamide derivatives have been assessed against A549 and HCT116 cell lines, showing a range of inhibitory concentrations. nih.gov However, direct extrapolation of these findings to this compound is not scientifically valid without dedicated experimental evidence.

Insecticidal, Acaricidal, and Anthelmintic Efficacy

The this compound scaffold is central to a class of compounds investigated for their potent activity against a range of agricultural and public health pests.

Activity Against Agricultural Pests (e.g., cotton bollworm, spider mite, bean aphid, mosquito)

Research into novel pyrazole-5-carboxamides containing N-benzyl moieties has revealed significant insecticidal and acaricidal properties. acs.orgbohrium.comnih.govsigmaaldrich.com A series of these compounds demonstrated high efficacy against several key agricultural pests. acs.orgnih.govsigmaaldrich.com For example, specific compounds within this class, designated as Ic, Id, Ie, and IIf, exhibited notable foliar contact activity against the bean aphid (Aphis craccivora), with mortality rates of 95%, 95%, 100%, and 95%, respectively, at a concentration of 200 mg/kg. acs.orgnih.govsigmaaldrich.com

Furthermore, compounds from this series have shown stomach activity against the cotton bollworm (Helicoverpa armigera). acs.orgnih.gov Specifically, compounds identified as Ij, Il, and IIe resulted in 60% mortality at a concentration of 5 mg/kg. acs.orgnih.gov The research also highlighted activity against the spider mite (Tetranychus cinnabarinus) and the mosquito (Culex pipiens pallens). acs.orgnih.govsigmaaldrich.com While the exact structure of this compound is not explicitly matched with these designated active compounds in the available literature, the general findings underscore the potential of this chemical class in pest management.

Interactive Table: Insecticidal Activity of Related Pyrazole Carboxamides

Compound IDTarget PestActivity TypeConcentrationResultReference
IcBean AphidFoliar Contact200 mg/kg95% Mortality acs.orgnih.govsigmaaldrich.com
IdBean AphidFoliar Contact200 mg/kg95% Mortality acs.orgnih.govsigmaaldrich.com
IeBean AphidFoliar Contact200 mg/kg100% Mortality acs.orgnih.govsigmaaldrich.com
IIfBean AphidFoliar Contact200 mg/kg95% Mortality acs.orgnih.govsigmaaldrich.com
IjCotton BollwormStomach Activity5 mg/kg60% Mortality acs.orgnih.gov
IlCotton BollwormStomach Activity5 mg/kg60% Mortality acs.orgnih.gov
IIeCotton BollwormStomach Activity5 mg/kg60% Mortality acs.orgnih.gov

Anthelmintic Activity Against Parasitic Nematodes (e.g., Haemonchus contortus)

The anthelmintic potential of pyrazole-5-carboxamide derivatives has been explored, with studies identifying promising candidates for controlling parasitic nematodes like Haemonchus contortus, a significant pathogen in ruminants. mmv.orgresearchgate.net In a screening of 55 such compounds, two derivatives, designated a-15 and a-17, were found to reproducibly inhibit the motility of exsheathed third-stage (xL3) and fourth-stage (L4) larvae. mmv.orgresearchgate.net These compounds displayed IC₅₀ values ranging from approximately 3.4 to 55.6 μM. mmv.orgresearchgate.net Mechanistic studies suggest that these compounds may act by inhibiting complex I of the mitochondrial electron transport chain. mmv.orgresearchgate.net A subsequent study focused on optimizing these hits led to the development of novel 1-methyl-1H-pyrazole-5-carboxamide derivatives with sub-nanomolar potency against the L4 stage of H. contortus. tcgls.comnih.govmonash.edu While the specific structure of this compound has not been explicitly identified as either a-15 or a-17 in the initial screens, these findings highlight the therapeutic potential of this chemical scaffold against parasitic nematodes.

Anti-inflammatory Response Modulation

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govnih.gov While direct studies on the anti-inflammatory properties of this compound are not yet available, research on related structures provides a basis for potential activity. For instance, a series of novel ethyl pyrazole derivatives bearing a sulfonamide moiety demonstrated significant anti-inflammatory effects by inhibiting the release of inducible nitric oxide and the production of prostaglandin (B15479496) E2. nih.gov This indicates that the ethyl pyrazole core can be a key component in molecules designed to modulate inflammatory responses.

Angiogenic Modulation in Vascular Endothelial Cells

The process of angiogenesis, the formation of new blood vessels, is a critical therapeutic target. nih.govnih.gov Currently, there is no specific data available on the modulation of angiogenesis by this compound. However, a related compound, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC), has been shown to promote angiogenesis and migration in human umbilical vein endothelial cells (HUVECs), particularly in the absence of serum and fibroblast growth factor-2 (FGF-2). nih.govnih.gov This pro-angiogenic effect was mediated through the ROS-HIF-1α-VEGF and NO signaling pathways. nih.gov These findings suggest that pyrazole carboxamides can influence vascular endothelial cell behavior, although the specific effect (pro- or anti-angiogenic) is likely dependent on the precise substitution pattern of the pyrazole ring.

Antioxidant Capacity and Mechanisms

The pyrazole ring is a feature in many compounds investigated for their antioxidant properties. nih.govnih.gov These compounds are thought to exert their effects through various mechanisms, including radical scavenging. The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the NH proton of the pyrazole moiety. nih.gov While numerous pyrazole derivatives have been synthesized and shown to possess good radical scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), specific studies quantifying the antioxidant capacity and elucidating the mechanisms of this compound are currently lacking in the scientific literature.

Mechanistic Insights into the Biological Actions of N Benzyl 1 Ethyl 1h Pyrazole 5 Carboxamide

Molecular Docking and Ligand-Target Binding Affinity Analyses

Molecular modeling and binding affinity studies on analogous compounds have been instrumental in understanding the structure-activity relationships (SAR) for the N-benzyl-1H-pyrazole-5-carboxamide scaffold. Research has particularly focused on their potential as kinase inhibitors.

Studies on a series of 1-benzylpyrazolo-5-carboxamides have highlighted the critical role of the C5-substituted amide moiety for potent dual inhibition of LIM domain kinase 1 (LIMK1) and LIMK2. acs.org Analysis of these analogs reveals that the primary amide is indispensable for inhibitory activity, likely participating in crucial hydrogen bond donor interactions within the kinase binding site. acs.org Indeed, modification of this primary amide to a monomethylated or dimethylated version leads to a significant reduction in potency against both LIMK1 and LIMK2. acs.org

A clear preference for the 5-carboxamide regioisomer has been established. When compared to the corresponding 1-benzylpyrazolo-3-carboxamide regioisomer, the 5-carboxamide analog demonstrates a more than 100-fold increase in potency against LIMK1 and LIMK2, indicating that the specific arrangement of substituents on the pyrazole (B372694) ring is crucial for optimal target engagement. acs.org These findings strongly suggest that the tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide moiety serves as a privileged scaffold for developing potent LIMK1/2 inhibitors. acs.org

The following table presents the inhibitory potency of various N-substituted 1-benzylpyrazolo-5-carboxamide analogs against LIMK1 and LIMK2, demonstrating the impact of substitutions on the amide group.

Identification of Specific Molecular Targets and Biological Pathways

Research into the N-benzyl-1H-pyrazole-5-carboxamide scaffold has identified several specific molecular targets, primarily within the protein kinase family.

LIM Kinases (LIMK1 and LIMK2): The most prominent targets identified for 1-benzylpyrazolo-5-carboxamide analogs are LIMK1 and LIMK2. acs.orgnih.gov These serine/threonine and tyrosine kinases are critical regulators of actin cytoskeletal dynamics. nih.govresearchgate.net By inhibiting LIMK1 and LIMK2, these compounds interfere with the phosphorylation of their primary substrate, cofilin. nih.gov This inhibition prevents the inactivation of cofilin, leading to changes in actin filament turnover and affecting various cellular processes. nih.gov The development of potent and selective LIMK inhibitors is an active area of research for potential therapeutic applications in diseases characterized by aberrant cell motility, such as cancer. nih.govnih.gov

Co-activator Associated Arginine Methyltransferase 1 (CARM1): A distinct but related series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides has been designed and synthesized as inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1). nih.govum.edu.mtnih.gov CARM1 is a protein arginine methyltransferase that plays a crucial role in transcriptional regulation and signal transduction. The potency of these pyrazole-based inhibitors against CARM1 was found to be dependent on the nature of the heteroaryl fragment attached to the pyrazole ring, with thiophene (B33073) analogues showing superior activity. nih.govum.edu.mt This suggests that the core pyrazole-5-carboxamide structure can be adapted to target different classes of enzymes.

HIF-1α/VEGF Pathway: While a different regioisomer, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide, was studied, it offers insight into other potential pathways modulated by this general scaffold. This compound was found to promote angiogenesis and migration in human umbilical vein endothelial cells (HUVECs). nih.gov The mechanism involves the elevation of reactive oxygen species (ROS) and nitric oxide (NO) production, which in turn increases the levels of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF). nih.gov This indicates a potential role for pyrazole-carboxamides in modulating hypoxia-related signaling pathways.

Elucidation of Cellular Processes Modulated by the Compound

By engaging the molecular targets described above, N-benzyl-1H-pyrazole-5-carboxamide analogs can modulate several fundamental cellular processes.

Cell Motility and Cytoskeletal Remodeling: The primary cellular process affected by the LIMK-inhibiting analogs is the regulation of the actin cytoskeleton. acs.orgnih.gov LIMKs phosphorylate and inactivate cofilin, an actin-depolymerizing factor. nih.gov By inhibiting LIMK1 and LIMK2, pyrazole-5-carboxamide compounds prevent cofilin phosphorylation, leading to increased actin depolymerization. nih.gov This disruption of the normal balance between filamentous (F-actin) and globular (G-actin) actin directly impacts cytoskeletal structures and, consequently, impairs cell motility and migration. nih.govnih.gov Studies have demonstrated that potent LIMK inhibitors can disturb actin filaments and have a significant effect on cell migration in various cell lines. nih.gov

Cell Proliferation: The regulation of the actin cytoskeleton is intrinsically linked to cell division and proliferation. As such, inhibitors of the LIMK/cofilin pathway have been shown to inhibit cell proliferation in several cancer cell lines. acs.orgnih.gov

Angiogenesis: As observed with the related N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide, compounds of this class have the potential to modulate angiogenesis. In the absence of serum and fibroblast growth factor-2 (FGF-2), this compound promoted the formation of capillary-like tube structures and enhanced cell migration, key events in angiogenesis. nih.gov This effect was linked to the upregulation of the HIF-1α/VEGF pathway. nih.gov

Enzyme Kinetic Studies to Characterize Inhibitory Mechanisms

While various studies have successfully identified potent inhibitors from the N-benzyl-1H-pyrazole-5-carboxamide class and determined their IC50 values against specific targets like LIMK, detailed enzyme kinetic studies to fully characterize the inhibitory mechanism (e.g., competitive, non-competitive, or allosteric) are not extensively reported in the available literature for the most closely related analogs. The development of these compounds has often relied on structure-activity relationships and potency measurements derived from enzymatic assays, which confirm target engagement and inhibitory activity. acs.org For instance, the inhibitory activity against LIMK1/2 was determined by assessing the phosphorylation of cofilin via mass spectrometry. acs.org However, further kinetic analyses would be necessary to fully elucidate the precise mode of inhibition for this class of compounds.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of N-benzyl Substitutions on Biological Efficacy and Selectivity

The N-benzyl group serves as a crucial component, often acting as a hydrophobic head that interacts with target proteins. ekb.eg Modifications to the phenyl ring of this moiety have been shown to significantly influence the biological activity of pyrazole (B372694) carboxamide derivatives.

Research into related pyrazole compounds has demonstrated that the nature and position of substituents on the N-benzyl ring are critical. For instance, in a series of N-substituted phenyldihydropyrazolones, analogs with an aromatic ring, such as benzyl (B1604629), 4-fluorobenzyl, and pyridinylmethyl, generally exhibited higher potencies against Trypanosoma cruzi amastigotes compared to those with more polar substituents. frontiersin.org The 4-fluorobenzyl substituted compound, in particular, showed sub-micromolar potency. frontiersin.org This suggests that hydrophobic and electronic properties of the benzyl ring substituent play a key role in binding and efficacy.

In another study on 1,5-diarylpyrazole carboxamide derivatives, the N-benzyl group was employed as a spacer connecting the core pyrazole structure to a hydrophobic head. ekb.eg This strategic placement is common in biologically active compounds, including those with anticancer properties. ekb.eg Similarly, studies on meprin inhibitors showed that while adding a simple methyl or phenyl group directly to the pyrazole nitrogen decreased activity, the introduction of a larger N-benzyl moiety resulted in no significant reduction of inhibitory activity, highlighting the specific role of the benzyl group in maintaining potency. nih.gov

The data suggests that the benzyl group is not merely a linker but an active participant in molecular recognition at the target site. Its substitution pattern must be carefully optimized to balance properties like lipophilicity and electronic interactions to achieve desired biological outcomes.

Influence of Substituents on the Pyrazole Ring (e.g., ethyl, methyl, trifluoromethyl, halogenation)

The pyrazole ring is a core scaffold in numerous biologically active compounds, and its substitution pattern profoundly affects activity and selectivity. nih.govnih.gov For N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide, the substituents at positions 1, 3, 4, and 5 are key determinants of its biological profile.

N-1 Position: The substituent at the N-1 position of the pyrazole ring is critical. The presence of a substituent, such as an ethyl group, is often essential for activity, as studies on related pyrazole sulfonamides showed that preventing hydrogen bonding at this position by introducing a substituent is detrimental to activity. acs.org However, the size and nature of this group are important. A comparison of N-1 substituted pyrazoles showed that varying the alkyl or aryl group at this position directly modulates biological activity. nih.gov

C-3 Position: The C-3 position often tolerates a range of substituents. The introduction of a trifluoromethyl (CF3) group at this position has been a successful strategy in developing inhibitors for enzymes like co-activator associated arginine methyltransferase 1 (CARM1). nih.gov The potent electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the pyrazole ring and influence binding affinity.

C-4 Position: Halogenation at the C-4 position is a common modification. For example, the insecticide Tolfenpyrad features a chloro group at C-4 of a 1-methyl-3-ethyl-pyrazole-5-carboxamide core. Halogens can modulate lipophilicity, metabolic stability, and binding interactions through halogen bonding.

C-5 Position: The substituent at the C-5 position, which is adjacent to the carboxamide linkage in the specified compound, also plays a role. In a study of NAAA inhibitors, extending the size of an alkyl group at C-5 from methyl to ethyl, n-propyl, and n-butyl was well tolerated, with the n-propyl derivative showing a threefold increase in potency. acs.org This indicates that this position may interact with a hydrophobic pocket in the target protein.

Table 1: Effect of Pyrazole Ring Substitutions on Activity in Analogous Scaffolds

Position Substituent Compound Series Observed Effect on Bioactivity Reference
C-5 Ethyl, n-Propyl, n-Butyl Pyrazole Sulfonamides n-Propyl group increased potency 3-fold compared to methyl. acs.org
C-3 Trifluoromethyl (CF3) N-benzyl-1-heteroaryl-1H-pyrazole-5-carboxamides Key for CARM1 inhibition. nih.gov
C-4 Chlorine Tolfenpyrad Present in the active insecticide.
N-1 Aryl Groups 1-Aryl-3-aryl-1H-pyrazole-5-carboxylates Selectivity depends on the nature of the hydrazine (B178648) used in synthesis. nih.gov
Linkage Position Pyrazole-5-carboxamide vs. Pyrazole-4-carboxamide Diaryl ether pyrazole carboxamides 5-carboxamides showed higher insecticidal activity; 4-carboxamides showed higher fungicidal activity. nih.gov

Role of Modifications to the Carboxamide Moiety on Activity

The carboxamide linker (-CONH-) is a central feature, connecting the pyrazole and benzyl moieties. Its structural integrity and chemical nature are vital for maintaining the correct orientation of the two ends of the molecule and for participating in key hydrogen bonding interactions with biological targets.

Modifications to this linker have been explored to understand its role and to modulate the compound's properties.

Amide N-H and Carbonyl Oxygen: The N-H proton and the carbonyl oxygen are critical hydrogen bond donors and acceptors, respectively. In many protein-ligand complexes, this amide group forms crucial hydrogen bonds with the protein backbone, anchoring the inhibitor in the active site. nih.gov

Replacement of the Amide: Attempts to replace the carboxamide group often lead to a significant loss of activity. In a series of tetrahydropyrazolopyridinones, replacing the amide with a sulfonamide or a secondary amine resulted in weak inhibitory activity, indicating that the specific geometry and hydrogen bonding capacity of the carboxamide are essential. acs.org

Carbothioamide Analogs: The substitution of the carbonyl oxygen with sulfur to form a carbothioamide (-CSNH-) can alter the electronic properties and hydrogen-bonding capabilities of the linker. acs.org While this modification can sometimes lead to potent compounds, it significantly changes the moiety's character. acs.org

Addition of Other Functional Groups: Incorporating other functionalities, such as a sulfonamide group elsewhere in the molecule while retaining the carboxamide, has been used to target specific enzymes like carbonic anhydrases. nih.gov In these cases, the carboxamide protons were observed in NMR spectra, confirming their presence and role in the molecular structure. nih.gov

These findings underscore that the carboxamide moiety is not merely a passive spacer but an active pharmacophoric element whose modification must be approached with caution to preserve biological activity.

Conformational Flexibility and Its Correlation with Bioactivity

Crystallographic studies of related compounds, such as N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide, provide insight into the preferred solid-state conformations. researchgate.net In this analog, the pyrazole ring was found to be non-coplanar with the two phenyl rings, with dihedral angles of 22.0° and 66.5°, respectively. researchgate.net This twisted conformation is often crucial for activity, as a planar structure might introduce steric clashes or fail to align with the binding site's topology.

Molecular dynamics simulations of pyrazole-carboxamides have shown that potent inhibitors can exhibit good stability within the binding sites of their target receptors, with only minor conformational changes and fluctuations. nih.gov This suggests that while some flexibility is necessary for the molecule to adopt its bioactive conformation upon binding (an "induced fit"), a pre-organized or rigid conformation that is already close to the optimal binding pose can be energetically favorable.

The flexibility of certain side chains can also play a role. For example, the ability of different substituents on the pyrazole or benzyl rings to orient themselves within specific pockets of a receptor is directly tied to the molecule's torsional freedom. Studies have shown that even slight changes in conformation can significantly impact binding. For instance, one inhibitor was observed to adopt a different conformation in the active site of one enzyme isoform versus another, explaining its selectivity. tandfonline.com

Computational Approaches for SAR/QSAR Modeling and Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the biological activities of pyrazole carboxamide derivatives. tandfonline.comnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activities. ej-chem.org

Several computational techniques are employed in the study of this chemical class:

2D-QSAR: This method correlates biological activity with 2D descriptors calculated from the chemical structure, such as molecular weight, logP, and various topological indices. tandfonline.comresearchgate.net These models are useful for identifying general trends and key physicochemical properties that drive activity. For example, 2D-QSAR studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamides indicated that bulky, electron-withdrawing substituents at certain positions were favorable for anticancer activity. tandfonline.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the 3D structure of the molecules. rsc.org These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a more detailed picture of the structural requirements for activity. rsc.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. tandfonline.com Docking studies can elucidate specific binding interactions, such as hydrogen bonds and hydrophobic contacts, helping to rationalize observed SAR data. nih.govnih.gov For example, docking has shown how pyrazole carboxamide derivatives can interact with key residues in the active site of enzymes like succinate (B1194679) dehydrogenase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. These simulations can assess the stability of the binding pose predicted by docking and provide insights into conformational changes that may occur upon binding. nih.gov

These computational approaches allow researchers to screen virtual libraries of compounds, prioritize synthesis efforts, and rationally design new derivatives with potentially improved potency and selectivity, thereby accelerating the drug discovery process. tandfonline.comresearchgate.net

Table 2: Summary of Computational Approaches Used in Pyrazole Carboxamide Research

Computational Method Application Key Findings Reference(s)
2D-QSAR Correlating 2D descriptors with anticancer activity. Identified that bulky, electron-withdrawing groups enhance activity. tandfonline.com
3D-QSAR (CoMFA) Exploring SAR for antifungal activity against B. cinerea. Generated a predictive model for antifungal activity. rsc.org
Molecular Docking Investigating binding modes in carbonic anhydrase and SDH. Revealed key hydrogen bonding and σ-π interactions with target enzymes. nih.govtandfonline.comnih.gov
Molecular Dynamics (MD) Assessing the stability of ligand-protein complexes. Showed good stability of potent inhibitors in receptor binding sites with minor conformational changes. nih.gov

Future Research Directions and Therapeutic Potential of N Benzyl 1 Ethyl 1h Pyrazole 5 Carboxamide

Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The rational design of analogues of N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide is a critical step towards optimizing its therapeutic profile. Structure-activity relationship (SAR) studies on related pyrazole (B372694) carboxamides have consistently shown that minor structural modifications can lead to significant changes in potency and selectivity. nih.govmdpi.com

Future synthetic efforts should focus on systematic modifications of the core structure. Key areas for modification include:

Substitution on the Benzyl (B1604629) Ring: The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl moiety can influence pharmacokinetic and pharmacodynamic properties.

Variation of the N-1 Substituent: The ethyl group at the N-1 position of the pyrazole ring can be replaced with other alkyl or aryl groups to explore the impact on target binding and selectivity.

Modifications of the Pyrazole Core: Introduction of different substituents at the C-3 and C-4 positions of the pyrazole ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced target engagement.

A variety of synthetic methods can be employed for the preparation of these analogues. The classical Knorr synthesis of pyrazoles, involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, remains a robust and widely used method. mdpi.com More contemporary approaches, such as multicomponent reactions and microwave-assisted synthesis, offer advantages in terms of efficiency and yield. ijpsjournal.com

Table 1: Potential Analogues of this compound for Future Synthesis and Evaluation

R1 (N-1 Position)R2 (C-3 Position)R3 (Benzyl Ring)Potential Therapeutic Target
EthylH4-ChloroKinase inhibitor
PropylMethyl3,4-DichloroAnti-inflammatory
CyclopropylTrifluoromethyl4-MethoxyAnticancer
PhenylH3-NitroAntimicrobial

Exploration of Broader Biological Spectra and Undiscovered Therapeutic Applications

The pyrazole carboxamide scaffold is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Therefore, it is highly probable that this compound and its analogues will exhibit a broad range of biological effects.

A comprehensive screening of this compound and its derivatives against a panel of biological targets is warranted. This should include:

Anticancer Activity: Evaluation against a variety of cancer cell lines, particularly those where pyrazole derivatives have shown promise, such as breast, colon, and lung cancer. nih.gov

Anti-inflammatory Activity: Assessment of its ability to inhibit key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

Antimicrobial and Antiviral Activity: Screening against a range of pathogenic bacteria, fungi, and viruses.

Enzyme Inhibition: Testing against specific enzymes that are known to be modulated by pyrazole derivatives, such as kinases, histone deacetylases (HDACs), and dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govmonash.edu

The discovery of novel biological activities will open up new avenues for therapeutic applications.

Advanced Mechanistic Elucidation using Omics Technologies

Understanding the precise mechanism of action is crucial for the development of any new therapeutic agent. While the exact molecular targets of this compound are yet to be identified, related compounds have been shown to act through various pathways. For instance, some pyrazole carboxamides function as inhibitors of succinate (B1194679) dehydrogenase and cytochrome oxidase in the mitochondrial respiratory chain. nih.gov

The use of "omics" technologies can provide a global and unbiased view of the molecular changes induced by the compound. Key approaches include:

Proteomics: To identify the proteins that are differentially expressed or post-translationally modified in response to treatment with the compound. This can help in identifying direct and indirect targets.

Transcriptomics: To analyze changes in gene expression profiles, providing insights into the cellular pathways affected by the compound.

Metabolomics: To study the alterations in the cellular metabolome, which can reveal the metabolic pathways that are perturbed by the compound.

These advanced techniques will be instrumental in elucidating the mechanism of action of this compound and identifying potential biomarkers for its activity.

Investigation of Synergistic Effects with Other Active Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The use of multiple drugs can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This can result in improved efficacy and reduced side effects.

There is evidence to suggest that pyrazole derivatives can act synergistically with existing anticancer drugs. For example, certain pyrazoles have been shown to enhance the efficacy of doxorubicin (B1662922) in claudin-low breast cancer. nih.gov Future studies should investigate the potential synergistic effects of this compound with a range of standard-of-care agents for various diseases.

Table 2: Potential Combination Therapies to Investigate with this compound

Disease AreaCombination AgentPotential for Synergy
CancerDoxorubicin, PaclitaxelEnhanced cytotoxicity, overcoming drug resistance
Inflammatory DiseasesNSAIDs (e.g., Ibuprofen)Reduced inflammation with lower doses
Bacterial InfectionsAntibiotics (e.g., Penicillin)Overcoming antibiotic resistance

Application of Computational Screening and Artificial Intelligence in Lead Optimization

Virtual Screening: Large libraries of virtual compounds can be screened against potential biological targets to identify promising candidates for synthesis and testing. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of novel analogues based on their chemical structure.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of the compound to its target protein and to understand the molecular basis of its activity. eurasianjournals.com

AI-driven de novo Drug Design: Machine learning models can be trained to generate novel molecular structures with desired pharmacological properties. lamarr-institute.org

The integration of these computational approaches will accelerate the discovery and development of potent and selective drugs based on the this compound scaffold.

Q & A

Q. How is synthesis scaled for preclinical studies while maintaining quality?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement QbD principles for critical quality attributes (CQAs).
  • Crystallization Optimization : Use anti-solvent addition to control particle size and polymorphism.
  • GMP Compliance : Follow ICH guidelines for impurity profiling and batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.